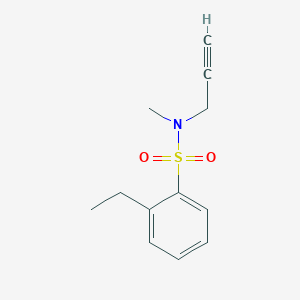![molecular formula C17H22N2O3 B7678234 Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate](/img/structure/B7678234.png)
Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate, also known as tert-butyl 4-cyano-2-methylbenzoylacetate, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds, and its unique properties make it an attractive candidate for various applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-[Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate-(4-cyano-2-methylbenzoyl)amino]acetate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Ethyl 2-[this compound-(4-cyano-2-methylbenzoyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have an inhibitory effect on the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-[Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate-(4-cyano-2-methylbenzoyl)amino]acetate in lab experiments include its ease of synthesis, its high purity, and its ability to act as a building block for the synthesis of various organic compounds. However, its limitations include its toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of ethyl 2-[Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate-(4-cyano-2-methylbenzoyl)amino]acetate in scientific research. One potential area of research is the development of new pharmaceuticals based on this compound. Another area of research is the synthesis of new materials with unique properties using this compound as a building block. Additionally, the potential use of this compound as a pesticide or herbicide is an area of interest for future research.
Conclusion
In conclusion, ethyl 2-[this compound-(4-cyano-2-methylbenzoyl)amino]acetate is a unique compound with various applications in scientific research. Its ease of synthesis, high purity, and ability to act as a building block for the synthesis of various organic compounds make it an attractive candidate for various applications. However, its toxicity and the need for careful handling must be considered when using this compound in lab experiments.
Métodos De Síntesis
The synthesis of ethyl 2-[Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate-(4-cyano-2-methylbenzoyl)amino]acetate involves the reaction of this compound 4-cyano-2-methylbenzoate with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an intermediate, which is then treated with acid to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-[Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate-(4-cyano-2-methylbenzoyl)amino]acetate has been extensively used in scientific research. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block in the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-6-22-15(20)11-19(17(3,4)5)16(21)14-8-7-13(10-18)9-12(14)2/h7-9H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPNVNYNDTHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=C(C=C(C=C1)C#N)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea](/img/structure/B7678168.png)

![2-[(2-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678176.png)
![1-(Cyclobutylmethyl)-3-[[2-(dimethylamino)pyridin-4-yl]methyl]-1-propan-2-ylurea](/img/structure/B7678179.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7678195.png)


![3-[2-(4-Methoxyphenyl)ethylsulfinyl]phenol](/img/structure/B7678218.png)
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoro-5-methylbenzamide](/img/structure/B7678227.png)
![5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678233.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7678241.png)

